Cas no 2942-18-9 (7-Chloro-2-(methylthio)benzo[d]thiazole)
7-Chloro-2-(methylthio)benzo[d]thiazole Chemical and Physical Properties
Names and Identifiers
-
- 7-Chloro-2-(methylthio)benzo[d]thiazole
- 7-chloro-2-methylsulfanyl-1,3-benzothiazole
- benzothiazole, 7-chloro-2-(methylthio)- (7ci,8ci,9ci)
- DTXSID50499824
- DB-274906
- 2942-18-9
- BENZOTHIAZOLE, 7-CHLORO-2-(METHYLTHIO)-
- 7-Chloro-2-(methylsulfanyl)-1,3-benzothiazole
-
- Inchi: 1S/C8H6ClNS2/c1-11-8-10-6-4-2-3-5(9)7(6)12-8/h2-4H,1H3
- InChI Key: XOQZYOLFJNHFFP-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC2=C1SC(=N2)SC
Computed Properties
- Exact Mass: 214.9630192g/mol
- Monoisotopic Mass: 214.9630192g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 66.4Ų
7-Chloro-2-(methylthio)benzo[d]thiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM152964-1g |
7-chloro-2-(methylthio)benzo[d]thiazole |
2942-18-9 | 95% | 1g |
$533 | 2021-06-09 | |
| Chemenu | CM152964-1g |
7-chloro-2-(methylthio)benzo[d]thiazole |
2942-18-9 | 95% | 1g |
$*** | 2023-03-31 | |
| Alichem | A059002932-1g |
7-Chloro-2-(methylthio)benzo[d]thiazole |
2942-18-9 | 95% | 1g |
$492.20 | 2023-09-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1732591-1g |
7-Chloro-2-(methylthio)benzo[d]thiazole |
2942-18-9 | 98% | 1g |
¥3746.00 | 2024-08-03 |
7-Chloro-2-(methylthio)benzo[d]thiazole Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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3. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 7-Chloro-2-(methylthio)benzo[d]thiazole
Research Update on 7-Chloro-2-(methylthio)benzo[d]thiazole (CAS: 2942-18-9): Recent Advances and Applications in Chemical Biology and Medicine
7-Chloro-2-(methylthio)benzo[d]thiazole (CAS: 2942-18-9) is a benzothiazole derivative that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and chemical biology. This heterocyclic compound serves as a key scaffold for the development of bioactive molecules, particularly in the areas of antimicrobial, anticancer, and anti-inflammatory therapeutics. The presence of both chloro and methylthio substituents on the benzothiazole core enhances its reactivity and binding affinity to biological targets, making it a promising candidate for drug discovery efforts.
Recent studies have explored the synthetic modifications of 7-Chloro-2-(methylthio)benzo[d]thiazole to enhance its pharmacological properties. A 2023 publication in the Journal of Medicinal Chemistry demonstrated that structural derivatization at the 2-position of the benzothiazole ring can significantly improve the compound's bioavailability and target selectivity. The research team synthesized a series of analogs by replacing the methylthio group with various heterocyclic moieties, resulting in compounds with enhanced inhibitory activity against bacterial DNA gyrase.
In the field of oncology, 7-Chloro-2-(methylthio)benzo[d]thiazole has shown promising results as a potential chemotherapeutic agent. A preclinical study published in Bioorganic & Medicinal Chemistry Letters (2024) revealed that certain derivatives of this compound exhibit potent antiproliferative effects against multiple cancer cell lines, including breast, lung, and colon cancers. The mechanism of action appears to involve the inhibition of key signaling pathways, particularly the PI3K/AKT/mTOR cascade, which is frequently dysregulated in various malignancies.
The compound's antimicrobial properties have also been extensively investigated. Research from the European Journal of Medicinal Chemistry (2023) highlighted the efficacy of 7-Chloro-2-(methylthio)benzo[d]thiazole derivatives against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. These findings suggest potential applications in addressing the growing challenge of antibiotic resistance.
From a chemical biology perspective, 7-Chloro-2-(methylthio)benzo[d]thiazole has been utilized as a versatile building block for the development of fluorescent probes and molecular imaging agents. A recent study in Chemical Communications (2024) demonstrated that appropriately functionalized derivatives of this compound can serve as selective sensors for detecting reactive oxygen species in live cells, providing valuable tools for studying oxidative stress-related diseases.
Ongoing research continues to explore the full potential of this compound scaffold. Current investigations focus on optimizing its pharmacokinetic properties, reducing potential toxicity, and improving target specificity. The compound's structural flexibility allows for diverse modifications, making it a valuable template for the development of novel therapeutic agents across multiple disease areas.
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